S-4-(trifluoromethyl)benzyl ethanethioate
CAS No.:
Cat. No.: VC13678762
Molecular Formula: C10H9F3OS
Molecular Weight: 234.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F3OS |
|---|---|
| Molecular Weight | 234.24 g/mol |
| IUPAC Name | S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate |
| Standard InChI | InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3 |
| Standard InChI Key | FZQGAAPWGZKBSM-UHFFFAOYSA-N |
| SMILES | CC(=O)SCC1=CC=C(C=C1)C(F)(F)F |
| Canonical SMILES | CC(=O)SCC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
S-4-(trifluoromethyl)benzyl ethanethioate consists of a benzene ring substituted at the para position with a trifluoromethyl (–CF₃) group. The benzyl carbon is bonded to a sulfur atom via a methylene (–CH₂–) bridge, which is further connected to an acetylated thioester group (–S–CO–CH₃). This configuration enhances the compound’s lipophilicity, a trait critical for membrane permeability in drug candidates.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃OS | |
| Molecular Weight | 234.24 g/mol | |
| IUPAC Name | S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate | |
| SMILES | CC(=O)SCC1=CC=C(C=C1)C(F)(F)F | |
| InChI Key | FZQGAAPWGZKBSM-UHFFFAOYSA-N |
The trifluoromethyl group contributes to the molecule’s stability and metabolic resistance, while the thioester moiety enables participation in acyl transfer reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of S-4-(trifluoromethyl)benzyl ethanethioate. In the ¹H NMR spectrum, the methyl group of the thioacetate appears as a singlet at δ 2.28 ppm, while the benzyl protons resonate as a multiplet between δ 7.08–7.74 ppm . The absence of a thiol (–SH) signal at δ 3.56 ppm distinguishes this compound from its precursor, confirming successful acetylation . Mass spectrometry data further validate the molecular weight, with a prominent peak at m/z 324 corresponding to the [M+H]⁺ ion .
Synthesis and Characterization
Synthetic Pathways
Two primary routes have been reported for synthesizing S-4-(trifluoromethyl)benzyl ethanethioate:
Acetylation of Thiol Intermediates
A method detailed by Yousef et al. involves the acetylation of 2-((4-(trifluoromethyl)benzylidene)amino)benzenethiol (3) using acetic anhydride and potassium carbonate in acetone . The reaction proceeds via nucleophilic substitution at the thiol group, yielding the thioacetate derivative with 91% efficiency .
Reaction Scheme:
-
Condensation of 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde to form Schiff base 3.
-
Acetylation of 3 with acetic anhydride to produce S-(2-((4-(trifluoromethyl)benzylidene)amino)phenyl) ethanethioate (4) .
Direct Alkylation of Ethanethiol
An alternative approach involves reacting 4-(trifluoromethyl)benzyl chloride with ethanethiol in the presence of a base such as triethylamine. This one-step alkylation eliminates the need for intermediate purification, offering a 78–91% yield depending on reaction conditions.
Critical Parameters:
-
Solvent: Dichloromethane or acetone.
-
Temperature: Reflux conditions (60–80°C).
Analytical Validation
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress. The final product exhibits a retention time of 4.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water 70:30) . Elemental analysis further corroborates purity, with carbon and nitrogen content matching theoretical values within 0.05% error .
Physicochemical Properties
Solubility and Stability
S-4-(trifluoromethyl)benzyl ethanethioate is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but exhibits limited solubility in water (<0.1 mg/mL at 25°C). The trifluoromethyl group enhances thermal stability, with decomposition observed only above 250°C .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | DSC |
| LogP (Octanol-Water) | 3.2 ± 0.3 | Computational |
| Refractive Index | 1.489 | Abbe Refractometer |
Reactivity
The thioester group undergoes nucleophilic acyl substitution, making the compound a versatile building block for amides and esters. For example, reaction with amines produces thioamide derivatives, while hydrolysis yields 4-(trifluoromethyl)benzyl mercaptan .
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